
(2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone
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Description
(2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C10H13N3O and its molecular weight is 191.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolidine derivatives, have been reported to have significant pharmacological activity . They have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives play a crucial role in the interaction with their targets . The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with similar structures have been found to inhibit a wide range of enzymes . More research is needed to fully understand the biochemical pathways affected by this compound.
Result of Action
It’s known that the planar pyrido[3,4-g]quinazoline tricyclic system was mandatory to maintain the protein kinase inhibitory potency in this series .
Action Environment
It’s known that the planarity of the heterocyclic system was essential to the protein kinase inhibitory potency observed in this series .
Biochemical Analysis
Biochemical Properties
(2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone plays a significant role in biochemical reactions, particularly in the inhibition of protein kinasesThis compound has been shown to interact with a panel of protein kinases, including Cdc-like kinase 1 (CLK1) and Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) . The interaction involves binding to the active site of these kinases, thereby inhibiting their activity and affecting downstream signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of protein kinases like CLK1 and DYRK1A can lead to altered phosphorylation states of key signaling proteins, impacting processes such as cell cycle progression, apoptosis, and differentiation . Additionally, changes in gene expression patterns and metabolic fluxes have been observed in cells treated with this compound.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with protein kinases. The compound binds to the ATP-binding site of these kinases, preventing the transfer of phosphate groups to substrate proteins . This inhibition disrupts the normal function of the kinases, leading to downstream effects on cellular signaling pathways. Furthermore, the compound may also influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has shown stability under standard storage conditions, with minimal degradation observed over extended periods . Long-term studies in vitro and in vivo have indicated sustained inhibition of target kinases and persistent changes in cellular signaling and gene expression profiles.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target kinases without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been reported . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes result in the formation of various metabolites, which may have distinct biological activities and contribute to the overall pharmacological profile of the compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, the compound may be actively transported into cells via membrane transporters and subsequently bind to intracellular proteins, affecting its bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with nuclear kinases and transcription factors, or to the cytoplasm, where it can modulate cytoplasmic signaling pathways.
Properties
IUPAC Name |
(2-aminopyridin-4-yl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-9-7-8(3-4-12-9)10(14)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REBIXQGJYXBIRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=NC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649198 |
Source
|
Record name | (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060817-34-6 |
Source
|
Record name | (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.